5-[(Oxan-2-yl)oxy]pent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Oxan-2-yl)oxy]pent-2-en-1-ol is an organic compound characterized by the presence of an oxane (tetrahydropyran) ring attached to a pentenol chain. This compound is of interest due to its unique structure, which combines an ether linkage with an unsaturated alcohol, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Oxan-2-yl)oxy]pent-2-en-1-ol typically involves the reaction of 2,3-epoxypentane with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the opening of the epoxide ring by the nucleophilic attack of the tetrahydropyran oxygen, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor containing the acid catalyst. This method ensures high yield and purity of the product while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
5-[(Oxan-2-yl)oxy]pent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation and ammonia (NH₃) for amination are commonly used.
Major Products Formed
Oxidation: 5-[(Oxan-2-yl)oxy]pent-2-enal or 5-[(Oxan-2-yl)oxy]pentanoic acid.
Reduction: 5-[(Oxan-2-yl)oxy]pentan-1-ol.
Substitution: 5-[(Oxan-2-yl)oxy]pent-2-en-1-chloride or 5-[(Oxan-2-yl)oxy]pent-2-en-1-amine.
Scientific Research Applications
5-[(Oxan-2-yl)oxy]pent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Oxan-2-yl)oxy]pent-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function. The compound’s unsaturated bond may also participate in electrophilic addition reactions, leading to the formation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-[(Oxan-2-yl)oxy]pent-2-ynal: Similar structure but with a triple bond instead of a double bond.
5-[(Oxan-2-yl)oxy]pentan-1-ol: Similar structure but with a saturated chain instead of an unsaturated one.
Properties
CAS No. |
134284-30-3 |
---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-(oxan-2-yloxy)pent-2-en-1-ol |
InChI |
InChI=1S/C10H18O3/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h1,3,10-11H,2,4-9H2 |
InChI Key |
VMSHSTRJSCOQPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.